Ethyl (2-acetyl-1-benzofuran-3-yl)carbamate
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Overview
Description
Ethyl (2-acetylbenzofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of an ethyl group, an acetylbenzofuran moiety, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-acetylbenzofuran-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions and yields the desired carbamate product.
Another approach involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of ethyl (2-acetylbenzofuran-3-yl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-acetylbenzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl (2-acetylbenzofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (2-acetylbenzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Ethyl (2-acetylbenzofuran-3-yl)carbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
- Isopropyl carbamate
These compounds share similar structural features but differ in their alkyl groups. The unique combination of the acetylbenzofuran moiety and the ethyl carbamate group in ethyl (2-acetylbenzofuran-3-yl)carbamate contributes to its distinct chemical and biological properties .
Properties
CAS No. |
88737-31-9 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl N-(2-acetyl-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)14-11-9-6-4-5-7-10(9)18-12(11)8(2)15/h4-7H,3H2,1-2H3,(H,14,16) |
InChI Key |
QSWKXOLJNKFFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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